molecular formula C16H11BrN4OS B2844743 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 893709-10-9

2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2844743
CAS No.: 893709-10-9
M. Wt: 387.26
InChI Key: RRDAESFCBJNHGQ-UHFFFAOYSA-N
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Description

2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a sophisticated hybrid chemical scaffold designed for discovery research and hit-to-lead optimization campaigns. This compound strategically incorporates two pharmaceutically relevant heterocyclic systems: a 3-bromoimidazo[1,2-a]pyridazine moiety and a 5-phenyl-1,3,4-oxadiazole unit, linked via a sulfanyl methyl bridge. The imidazo[1,2-a]pyridazine core is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in compounds with diverse biological activities. The bromine atom at the 3-position serves as a versatile handle for further structural diversification via cross-coupling reactions, allowing for rapid exploration of structure-activity relationships (SAR). The 1,3,4-oxadiazole ring is a well-characterized pharmacophore noted for its metabolic stability and ability to participate in hydrogen bonding, which can be crucial for target binding . Derivatives of 1,3,4-oxadiazole have been extensively investigated for their potential anti-inflammatory, analgesic, and antimicrobial activities . The specific combination of these fragments in a single molecule suggests potential application in projects targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. Researchers can leverage this compound as a key intermediate or a core scaffold to develop novel inhibitors or probes. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4OS/c17-14-12(18-13-8-4-5-9-21(13)14)10-23-16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDAESFCBJNHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridine with α-bromoketones or α-halocarbonyl compounds. For example, reaction of 2-aminopyridine with 2-bromoacetophenone in ethanol under reflux yields 2-phenylimidazo[1,2-a]pyridine. To introduce the methyl group at position 2, 2-bromo-1-(pyridin-2-yl)propan-1-one serves as the electrophilic partner, forming 2-methylimidazo[1,2-a]pyridine after cyclization.

Bromination at Position 3

Bromination of the 2-methylimidazo[1,2-a]pyridine is achieved using $$ \text{N}- $$bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, selectively introducing bromine at the electron-rich position 3. This step affords 3-bromo-2-methylimidazo[1,2-a]pyridine in 75–85% yield.

Functionalization of the Methyl Group

The methyl group at position 2 is oxidized to a hydroxymethyl intermediate using selenium dioxide ($$ \text{SeO}2 $$) in dioxane under reflux, yielding 3-bromoimidazo[1,2-a]pyridine-2-methanol . Subsequent treatment with phosphorus tribromide ($$ \text{PBr}3 $$) in dichloromethane converts the alcohol to 3-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine . Reaction with thiourea in ethanol then replaces the bromide with a thiol group, producing 3-bromoimidazo[1,2-a]pyridine-2-methanethiol .

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Cyclocondensation of Phenylacetic Acid Hydrazide

The 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazide. Phenylacetic acid is first converted to its hydrazide derivative by reaction with hydrazine hydrate in ethanol. Treatment with carbon disulfide ($$ \text{CS}_2 $$) in the presence of potassium hydroxide ($$ \text{KOH} $$) under reflux yields 5-phenyl-1,3,4-oxadiazole-2-thiol through intramolecular cyclization.

Sulfenylation Coupling: Assembly of the Target Molecule

Iodine–Iron(III) Chloride Catalyzed Coupling

The final step involves coupling 3-bromoimidazo[1,2-a]pyridine-2-methanethiol with 5-phenyl-1,3,4-oxadiazole-2-thiol using an $$ \text{I}2-\text{FeCl}3 $$ catalytic system. In a representative procedure, equimolar quantities of both thiols are reacted in acetonitrile at 60°C under an oxygen atmosphere. The iodine catalyst (10 mol%) and $$ \text{FeCl}_3 $$ (15 mol%) facilitate oxidative C–S bond formation, yielding the target compound in 68–72% isolated yield.

Alternative Nucleophilic Substitution

An alternative pathway employs 3-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine ($$ \text{Et}3\text{N} $$) in tetrahydrofuran (THF). The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism, with the thiolate ion displacing bromide to form the sulfanyl linkage. This method achieves comparable yields (70–75%) but requires stringent anhydrous conditions.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of the ionic intermediates. The $$ \text{I}2-\text{FeCl}3 $$ system outperforms other oxidants (e.g., $$ \text{H}2\text{O}2 $$, $$ \text{K}2\text{S}2\text{O}_8 $$) by minimizing side reactions such as over-oxidation to sulfones.

Regioselectivity and Byproduct Formation

The iodine-mediated pathway ensures regioselective coupling at the methylsulfanyl position, avoiding competing reactions at the imidazo[1,2-a]pyridine’s C-3 bromine. Byproducts such as disulfides are suppressed by maintaining a slight excess of the oxadiazole thiol.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$) : δ 8.62 (d, $$ J = 6.8 $$ Hz, 1H, pyridine-H), 7.85–7.45 (m, 6H, aromatic-H), 4.72 (s, 2H, $$ \text{CH}2\text{S} $$), 2.51 (s, 3H, $$ \text{CH}_3 $$).
  • LC-MS (ESI+) : $$ m/z $$ 433.2 [M+H]$$ ^+ $$, confirming the molecular formula $$ \text{C}{17}\text{H}{12}\text{BrN}_3\text{OS} $$.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
$$ \text{I}2-\text{FeCl}3 $$ Catalysis 68–72 $$ \text{CH}_3\text{CN} $$, 60°C, O$$ _2 $$ Mild, atom-economic Sensitivity to moisture
Nucleophilic Substitution 70–75 THF, $$ \text{Et}_3\text{N} $$, rt Rapid, no oxidant required Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that compounds with oxadiazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can act as inhibitors of specific cancer cell proliferation pathways. The interaction of these compounds with cellular targets may lead to apoptosis in cancer cells .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can yield new derivatives with enhanced biological activities .

Materials Science

Due to its distinctive electronic properties, this compound is explored for potential applications in developing new materials. These materials may exhibit unique optical or electronic characteristics suitable for use in sensors or organic light-emitting diodes (OLEDs) .

Similar Compounds

Compound Name Structure Features
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochlorideContains imidazo[1,2-a]pyridine but lacks the oxadiazole ring
6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochlorideSimilar heterocyclic structure but different substituents

Uniqueness of this compound

This compound's combination of an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and a sulfanyl bridge distinguishes it from other derivatives. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds .

Mechanism of Action

The mechanism of action of 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique structure combines three key elements:

  • 1,3,4-Oxadiazole core : Imparts rigidity and electron-withdrawing properties.
  • 3-Bromoimidazo[1,2-a]pyridine-sulfanyl group : Introduces steric bulk, halogen-mediated interactions, and possible bioactivity.

Table 1: Comparison of Structural Features

Compound Name Core Heterocycle Position 5 Substituent Position 2 Substituent Commercial Status
Target Compound 1,3,4-Oxadiazole Phenyl 3-Bromoimidazo[1,2-a]pyridinylmethylsulfanyl Discontinued
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives (e.g., 4a–k) 1,2,4-Oxadiazole Pyrimidinyl Variable (e.g., phenyl, alkyl) Research-scale
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole (Lansoprazole analog) Benzimidazole Trifluoroethoxy-pyridine Sulfanyl-methyl linkage to pyridine Pharmacopeial
N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide 1,2,4-Oxadiazole Methyl Pyridinyl-linked benzo-oxazolooxazine Experimental

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • 1,3,4-Oxadiazoles: Known for antimicrobial, antitumor, and anti-inflammatory activities. The bromoimidazo[1,2-a]pyridine group may enhance DNA intercalation or kinase inhibition.
  • 1,2,4-Oxadiazoles (e.g., Compound 60) : Exhibit potent bioactivity in kinase inhibition models, with methyl substituents improving metabolic stability .

Table 2: Hypothetical Property Comparison

Property Target Compound 1,2,4-Oxadiazole Derivatives Sulfanyl-Benzimidazoles
LogP (Predicted) High (due to bromine and phenyl) Moderate (pyrimidinyl polarity) Moderate (trifluoroethoxy)
Solubility Low (bulky hydrophobic groups) Variable (depends on substituents) Low (lipophilic core)
Bioactivity Potential Anticancer (imidazo[1,2-a]pyridine scaffold) Antimicrobial, kinase inhibition Proton pump inhibition

Biological Activity

The compound 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic organic molecule that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and relevant case studies.

Structural Characteristics

This compound features a complex structure that combines an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and a sulfanyl bridge. The presence of bromine enhances its electrophilic properties, which may contribute to its biological activity. The molecular formula is C16H13BrN4SC_{16}H_{13}BrN_4S, and the molecular weight is approximately 373.27 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antimicrobial properties against various pathogens, including resistant strains of Mycobacterium tuberculosis (Mtb) .
  • Anticancer Properties : Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U-937 .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. Molecular docking studies suggest strong interactions between the compound and target proteins, which could inhibit their activity .
  • Induction of Apoptosis : In vitro studies have indicated that some derivatives induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .
  • Bioavailability and Metabolic Stability : Research has shown that certain derivatives possess excellent metabolic stability and bioavailability, which are crucial for their therapeutic effectiveness .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives related to the compound :

Study 1: Antimicrobial Activity

A study focused on a derivative similar to this compound reported effective inhibition against wild-type Mycobacterium tuberculosis strains with an IC50 value indicating significant potency against resistant strains .

Study 2: Anticancer Efficacy

Another investigation evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results showed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-a]pyridineContains imidazole ringAntimicrobial and anticancer
BenzothiazoleContains thiazole ringAntimicrobial and anticancer
5-MethylbenzodiazoleMethylated benzodiazoleNeuroprotective effects

The unique combination of functional groups in this compound suggests potential synergistic effects that enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, and how are intermediates stabilized?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions.

Imidazo[1,2-a]pyridine core : Prepared via cyclization of 2-aminopyridine derivatives with α-bromoketones under basic conditions .

Oxadiazole formation : The 1,3,4-oxadiazole ring is synthesized from acylhydrazides using dehydrating agents like POCl₃ or PCl₅ .

Sulfanyl linkage : The thioether bridge is formed via nucleophilic substitution between a bromomethyl intermediate and a thiol-bearing oxadiazole .

  • Key Considerations : Stabilize intermediates by controlling pH and temperature; use inert atmospheres to prevent oxidation of sulfanyl groups.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and connectivity. The sulfanyl proton (S–CH₂) appears as a singlet near δ 4.2–4.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal structures, with emphasis on resolving disorder in bromine-heavy substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl coupling step, and what are common side reactions?

  • Methodological Answer :

  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol groups.
  • Employ catalysts like LiH or K₂CO₃ to accelerate substitution .
  • Side Reactions :
  • Oxidation : Thioethers may oxidize to sulfoxides/sulfones under aerobic conditions. Mitigate using N₂ atmosphere.
  • Halogen scrambling : Bromine substituents may migrate under prolonged heating; monitor via TLC .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps and charge distribution, critical for understanding redox behavior .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzymes). Focus on the oxadiazole and imidazo[1,2-a]pyridine moieties as pharmacophores .
  • Example Data :
PropertyValue (DFT)Relevance
HOMO-LUMO Gap (eV)3.2–3.8Reactivity with biomolecules
LogP2.5–3.1Membrane permeability

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemical integrity (via CD spectroscopy) .
  • Example Comparison :
StudyIC₅₀ (μM)Cell LineKey Finding
A12.3MCF-7Moderate anticancer activity
B45.6HEK293Low toxicity
  • Resolution : Differences may arise from assay conditions or impurity profiles; cross-validate with orthogonal assays (e.g., apoptosis markers).

Experimental Design & Data Analysis

Q. What strategies are recommended for designing a structure-activity relationship (SAR) study on this compound?

  • Methodological Answer :

  • Core Modifications :
  • Vary substituents on the imidazo[1,2-a]pyridine (e.g., replace Br with Cl or CF₃) .
  • Modify the oxadiazole ring (e.g., substitute phenyl with thiophene) .
  • Biological Endpoints : Test against panels of enzymes (e.g., kinases) and cancer cell lines.
  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity .

Q. How to address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃:MeOH) for slow evaporation.
  • Temperature Control : Crystallize at 4°C to reduce thermal motion.
  • Disorder Management : SHELXL’s PART instruction resolves disordered bromine atoms .
  • Example Crystallographic Data :
ParameterValueSource
Space GroupP2₁/c
R Factor0.052
Bond Length (C–Br)1.89 Å

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